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Compound of Interest

Compound Name: (E)-p-Coumaramide

Cat. No.: B120813

An In-depth Technical Guide to (E)-p-Coumaramide: Structure, Properties, and Biological
Activity

This technical guide provides a comprehensive overview of (E)-p-Coumaramide, a derivative
of the naturally occurring phenolic compound, p-coumaric acid. The focus is on its chemical
structure, physicochemical properties, synthesis, and biological activities, with a specific
emphasis on N-phenethyl-p-coumaramide, a well-studied derivative. This document is intended
for researchers, scientists, and professionals in the field of drug development and medicinal
chemistry.

Introduction to (E)-p-Coumaramide

(E)-p-Coumaramide belongs to the class of cinnamamides, which are derivatives of cinnamic
acid. Specifically, it is the amide form of (E)-p-coumaric acid, a hydroxycinnamic acid prevalent
in various plants and fungi. The core structure consists of a p-hydroxyphenyl group attached to
an acrylamide moiety. While the parent compound, (E)-p-coumaramide (with an unsubstituted
-NH2 group), is a basic structural motif, research has largely focused on its N-substituted
derivatives, which exhibit a range of biological activities, including anticancer properties. This
guide will use N-phenethyl-p-coumaramide as a primary example to illustrate the
characteristics of this compound class, as substantial experimental data is available for this
specific molecule.

Chemical Structure and Properties
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The fundamental structure of (E)-p-Coumaramide is characterized by the trans configuration
of the double bond in the propenamide side chain, which is generally more stable than the cis
isomer.

Physicochemical Properties

Quantitative data for the parent (E)-p-coumaric acid and the derivative N-phenethyl-(E)-p-
coumaramide are summarized below for comparison.

Table 1: Physicochemical Properties of (E)-p-Coumaric Acid and N-phenethyl-p-coumaramide

N-phenethyl-(E)-p-

Property (E)-p-Coumaric Acid .
coumaramide

(2E)-3-(4-hydroxyphenyl)prop- (E)-3-(4-hydroxyphenyl)-N-

IUPAC Name ] ] ]
2-enoic acid[1][2][3] phenethyl-acrylamide
Molecular Formula CoHsO3[1] C17H17NO2
Molecular Weight 164.16 g/mol [1] 267.32 g/mol (calculated)
Melting Point 211.5 - 214 °C[1][4] 137-139 °C[5]
White to off-white crystalline ] ]
Appearance ] Yellowish solid[5]
solid[1][6]
Sparingly soluble in water; Soluble in organic solvents like
Solubility soluble in ethanol, DMSO, and  ethyl acetate and n-hexane
DMF[3][7]. mixtures[5].

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of (E)-p-coumaramide
derivatives. The data presented here is for N-phenethyl-p-coumaramide.[5][8]

Table 2: Spectroscopic Data for N-phenethyl-(E)-p-coumaramide
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Spectroscopic Method

Key Peaks and Shifts

FTIR (KBr, cm™1)

3396.64 (N-H stretch), 3278.99 (O-H phenolic),
1680.0 (C=0 amide), 1631.78 (C=C olefin),
1602.85, 1512.19 (C=C aromatic), 985.62 (trans
olefin)[5][8].

1H-NMR (CDCls, ppm)

7.56 (d, 1H, J=15.15 Hz, =C-H), 7.23-7.41 (m,
7H, Ar-H), 6.84 (d, 2H, J=8.2 Hz, Ar-H), 6.17 (d,
1H, J=15.15 Hz, =C-H), 5.59 (s, 1H, O-H), 3.64
(t, 2H, J=7.0 Hz, -CHz-), 2.89 (t, 2H, J=7.0 Hz, -
CH2-)[5].

13C-NMR (CDCls, ppm)

166.6, 157.7, 141.1, 138.9, 129.7, 128.9, 128.8,
127.4,126.7, 117.9, 115.9, 40.9, 35.8[5].

Synthesis of (E)-p-Coumaramide Derivatives

The synthesis of N-phenethyl-p-coumaramide typically involves a multi-step process starting

from p-coumaric acid. This process includes protection of the phenolic hydroxyl group,

activation of the carboxylic acid, amidation, and subsequent deprotection.

Synthetic Workflow

The overall synthetic scheme is depicted below. It involves four main stages: acetylation,

chlorination (or another activation method), amidation, and deacetylation.

p-Coumaric Acid

2. Activation
(e.g., SOCk) Activated Intermediate
(e.g., Acyl Chloride)

(E)-3-(4- y

3. Dt
phenelhylacry\amidg-N' 2 =| N-phenethyl-p-coumaramide

Click to download full resolution via product page

Caption: General synthesis workflow for N-phenethyl-p-coumaramide.
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Experimental Protocols

Step 1: Acetylation of p-Coumaric Acid (Protection)[5]
o Materials: p-Coumaric acid, pyridine, acetic anhydride, cold water.

e Protocol:

[¢]

Dissolve p-coumaric acid (3.0 mmol) in pyridine (3.0 mL) in a round-bottom flask.
o Add acetic anhydride (8.36 mmol) to the mixture.

o Stir the reaction mixture for 5 hours at room temperature.

o Pour the mixture into cold water (20 mL) while stirring to precipitate the product.
o Filter the precipitate, wash thoroughly with water, and dry.

o Recrystallize the solid from hot methanol to obtain pure (E)-3-(4-acetoxyphenyl)prop-2-
enoic acid.

Step 2: Amidation with Phenethylamine[5][8]

o Materials: (E)-3-(4-acetoxyphenyl)prop-2-enoic acid (Compound from Step 1, referred to as
‘2" in the source), phenethylamine, dichloromethane (DCM), 4-dimethylaminopyridine
(DMAP), triethylamine (TEA), 3% HCI, saturated aqueous NH4Cl, anhydrous NazSOa.

e Protocol:

[e]

Dissolve the protected p-coumaric acid (1.5 mmol) and phenethylamine (1.36 mmol) in
100 mL of DCM.

[e]

Add DMAP (0.4 mmol) and TEA (1.2 mmol) to the mixture.

o

Stir the reaction for 2 hours at room temperature.

[¢]

Wash the organic layer sequentially with 3% HCI and saturated aqueous NH4Cl.
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o Dry the organic layer over anhydrous Na2SOa4 and evaporate the solvent under reduced

pressure.

o Purify the resulting solid by gravity column chromatography to yield (E)-3-(4-
acetoxyphenyl)-N-phenethylacrylamide.

Step 3: Deacetylation (Deprotection)[5]

o Materials: (E)-3-(4-acetoxyphenyl)-N-phenethylacrylamide (product from Step 2), pyrrolidine,
ethyl acetate (EtOAC).

e Protocol:

[¢]

Dissolve the acetylated amide (2.58 mmol) in pyrrolidine (1 mL).

[e]

Dilute the mixture with 50 mL of EtOAc while stirring.

Continue stirring for 2 hours at room temperature, protected from light.

[e]

Wash the mixture with 1 M H2SO4 and saturated aqueous NHaCl.

o

[¢]

Dry the organic layer over anhydrous Na=SOa4 and evaporate the solvent.

[e]

Crystallize the solid from an EtOAc/n-hexane mixture to obtain the final product, N-

phenethyl-p-coumaramide.

Biological Activity and Molecular Interactions

Derivatives of p-coumaric acid are known for a wide array of biological activities. N-phenethyl-
p-coumaramide has been specifically investigated for its anticancer potential.

Anticancer Activity

N-phenethyl-p-coumaramide has demonstrated cytotoxic activity against P388 murine leukemia
cells.[8] This activity is believed to be enhanced by the combination of the p-coumaroyl group
and the phenethyl moiety within a single molecule.

Molecular Docking Studies
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To elucidate the mechanism of action, molecular docking studies have been performed. These
studies suggest that N-phenethyl-p-coumaramide can bind to P-glycoprotein (P-gp), a protein
often overexpressed in cancer cells and associated with multidrug resistance.[8] The binding is
characterized by specific molecular interactions.
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Caption: Molecular docking interactions of N-phenethyl-p-coumaramide.

The docking analysis revealed that the compound forms a hydrogen bond with the 11839
residue of P-glycoprotein.[8] An additional hydrogen bond was observed between the amide
group of the compound and the Ser991 residue, suggesting a stable binding interaction that
may contribute to its biological activity.[8]
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Conclusion

(E)-p-Coumaramide and its derivatives represent a promising class of compounds with
significant therapeutic potential, particularly in oncology. The synthesis is achievable through
standard organic chemistry techniques, allowing for the generation of diverse analogs for
structure-activity relationship (SAR) studies. The detailed physicochemical and spectroscopic
data, along with insights from molecular modeling, provide a solid foundation for further
research and development of these molecules as potential drug candidates. Future work
should focus on exploring a wider range of N-substituents to optimize potency and selectivity,
as well as comprehensive in vivo studies to validate the therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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